Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is an organosulfur compound with the molecular formula C7H15O2SCl It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 3-ethoxy-3-oxopropyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired sulfonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, or amines can participate in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride involves its interaction with nucleophiles and electrophiles. The sulfonium ion is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in the formation of ylides.
Ethylsulfonium chloride: A simpler sulfonium salt with ethyl substituents.
Uniqueness
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is unique due to the presence of the 3-ethoxy-3-oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
75819-66-8 |
---|---|
Molecular Formula |
C7H15ClO2S |
Molecular Weight |
198.71 g/mol |
IUPAC Name |
(3-ethoxy-3-oxopropyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H15O2S.ClH/c1-4-9-7(8)5-6-10(2)3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DEBCJSNPNLBWBM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[S+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.